4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride is a chemical compound with the molecular formula C9H9ClF3N3 . It has a molecular weight of 251.63 g/mol . The compound is also known by other names such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride .
Molecular Structure Analysis
The compound has a complex structure that includes a benzene ring attached to a diazirine ring with a trifluoromethyl group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.63 g/mol and a molecular formula of C9H9ClF3N3 . Other physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Photolysis and Photoinsertion
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride, when photolyzed, can act as a singlet carbene intermediate, leading to photoproducts consistent with photoinsertion processes. This characteristic has been explored in biochemical systems, although its utility may be limited due to potential hydrolysis of photoinsertion products (Platz et al., 1991).
Crosslinking DNA/Protein
The compound has been used in the synthesis of derivatives for DNA/protein crosslinking. This includes its application in creating specific complexes with RNA polymerase, leading to effective crosslinking and providing a tool for biochemical investigations (Korshunova et al., 1999).
Synthesis of Aromatic Compounds
In organic chemistry, the compound has been utilized in the synthesis of aromatic trifluoromethyl compounds. This involves its reaction with cyclic dienes, demonstrating its utility in the creation of novel chemical structures (Kobayashi et al., 1981).
Bioadhesive Development
The compound has also found applications in the development of bioadhesive formulations for tissue fixation. Its unique properties allow for the creation of robust adhesive and mechanical strength in bioadhesive hydrogel systems (Feng et al., 2016).
Peptide Photoaffinity Reagents
It has been used in the preparation of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine for peptide photoaffinity reagents, offering a method for studying protein interactions and functions (Shih & Bayley, 1985).
RNA Photo-Crosslinking Probes
The compound is utilized in RNA photo-crosslinking probes for identifying microRNA targets, proving its significance in molecular biology research (Nakamoto & Ueno, 2014).
Photoaffinity Modification of Proteins and Nucleic Acid
It has been used in the synthesis of oligonucleotide derivatives for photoaffinity modification of proteins and nucleic acids, enhancing the understanding of protein-DNA interactions (Agapkina et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDGTWJZOMTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735928 |
Source
|
Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258874-29-1 |
Source
|
Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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